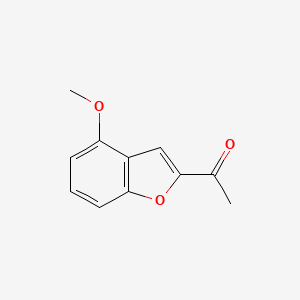

Ethanone, 1-(4-methoxy-2-benzofuranyl)-

Description

Significance of Benzofuran (B130515) Derivatives in Organic and Medicinal Chemistry

Benzofuran derivatives are of paramount importance in the fields of organic and medicinal chemistry due to their wide range of biological activities. researchgate.netnih.gov These compounds are found in many natural products and synthetic molecules with therapeutic potential. nih.govnih.gov The benzofuran scaffold is a key component in drugs with various activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. researchgate.net

The biological significance of benzofuran derivatives is often attributed to the ability of the benzofuran nucleus to interact with various biological targets. The substitution pattern on the benzofuran ring system can significantly modulate the pharmacological activity of these compounds. For instance, the introduction of different functional groups can enhance potency and selectivity for specific enzymes or receptors. nih.gov

Historical Context and Evolution of Research on Ethanone (B97240), 1-(4-methoxy-2-benzofuranyl)- Analogs

Research into benzofuran derivatives dates back to the late 19th century, with the first synthesis of the benzofuran ring accomplished by Perkin in 1870. nih.gov Since then, extensive research has been conducted to explore the synthesis and biological activities of various benzofuran analogs.

The study of benzofuran-ethanone analogs, in particular, has been driven by the discovery of their potential as anticancer agents. Early research focused on the synthesis of various substituted benzofuran ketones and evaluation of their cytotoxic effects against different cancer cell lines. For example, studies on derivatives of 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one have shown that modifications to the benzene (B151609) ring, such as the introduction of methoxy (B1213986) groups, can influence their biological activity. nih.gov

A significant area of research has been the synthesis of chalcones derived from benzofuran-ethanones. For instance, the condensation of 1-(7-methoxy-1-benzofuran-2-yl)ethanone with 4-methylbenzaldehyde (B123495) has been reported to yield chalcone (B49325) derivatives with interesting spectroscopic and optical properties. researchgate.net

Current Research Trajectories and Future Prospects for Benzofuran-Ethanone Scaffolds

Current research on benzofuran-ethanone scaffolds is focused on several key areas, including the development of new synthetic methodologies, the exploration of their therapeutic potential, and their application in materials science.

Synthesis: Researchers are continuously developing more efficient and environmentally friendly methods for the synthesis of benzofuran-ethanones and their derivatives. This includes the use of novel catalysts and one-pot multicomponent reactions to construct these complex molecules. mdpi.com For example, a one-step approach for the synthesis of a complex benzofuran derivative, 2-(5-acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic acid, has been developed using a multicomponent reaction. mdpi.com

Medicinal Chemistry: The primary focus of current research remains the exploration of the medicinal properties of benzofuran-ethanones. There is significant interest in their potential as anticancer agents. Studies on analogs like 1-(4,6-dimethoxy-2-benzofuranyl)-ethanone have shown that these compounds can exhibit antibacterial, antifungal, and anticancer properties. ontosight.ai The specific placement of methoxy groups on the benzofuran core is known to significantly affect biological activity. ontosight.ai For example, brominated derivatives of 1-(3-methyl-1-benzofuran-2-yl)ethanone have shown selective action against certain cancer cell lines. nih.gov

Table 2: Biological Activity of Selected Benzofuran-Ethanone Analogs

| Compound | Biological Activity | Reference |

| 1-[3-(Bromomethyl)-5-methoxy-1-benzofuran-2-yl]ethanone | Selective cytotoxicity towards K562 cancer cells | nih.gov |

| 1-(4,6-Dimethoxy-3-methyl-1-benzofuran-2-yl)ethanone derivatives | Antibacterial and anticancer activity | nih.govontosight.ai |

| Chalcones from 1-(7-methoxy-1-benzofuran-2-yl)ethanone | Potential for applications in materials science | researchgate.net |

Future Prospects: The future of research on benzofuran-ethanone scaffolds appears promising. The versatility of the benzofuran ring system allows for the synthesis of a diverse library of compounds with a wide range of potential applications. Further research is expected to focus on:

Drug Discovery: The development of new and more potent therapeutic agents based on the benzofuran-ethanone scaffold, particularly for the treatment of cancer. nih.govresearchgate.net

Materials Science: The exploration of the optical and electronic properties of these compounds for potential use in the development of novel materials. ontosight.ai

Structure-Activity Relationship (SAR) Studies: Detailed investigations into how the structural modifications of the benzofuran-ethanone scaffold affect its biological activity to guide the design of more effective and selective compounds.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-methoxy-1-benzofuran-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-7(12)11-6-8-9(13-2)4-3-5-10(8)14-11/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPWQUEPUCGYGBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(O1)C=CC=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00208165 | |

| Record name | Ethanone, 1-(4-methoxy-2-benzofuranyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00208165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59445-59-9 | |

| Record name | Ethanone, 1-(4-methoxy-2-benzofuranyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059445599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanone, 1-(4-methoxy-2-benzofuranyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00208165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches to Ethanone, 1 4 Methoxy 2 Benzofuranyl

De Novo Synthetic Pathways to the Benzofuran (B130515) Core

The formation of the central benzofuran ring system is a critical first phase in the synthesis of Ethanone (B97240), 1-(4-methoxy-2-benzofuranyl)-. Various synthetic strategies have been developed to construct this heterocyclic core, primarily involving cyclization reactions of appropriately substituted precursors.

Cyclization Reactions of Precursors (e.g., o-hydroxyacetophenone derivatives)

A common and effective method for the synthesis of the benzofuran nucleus is through the cyclization of ortho-substituted phenols. One such precursor is an o-hydroxyacetophenone derivative. For instance, the reaction of an o-hydroxyacetophenone with a suitable reagent can lead to the formation of the furan (B31954) ring fused to the benzene (B151609) ring. A classic approach involves the reaction of 2,6-dihydroxyacetophenone to form a 4-hydroxybenzofuran-3(2H)-one, which can then be reduced to 4-hydroxybenzofuran. wikipedia.org This hydroxybenzofuran serves as a key intermediate for the introduction of the methoxy (B1213986) group.

Another related strategy involves the reaction of salicylaldehyde (B1680747) with α-haloketones. This method provides a direct route to substituted benzofurans. For example, the condensation of salicylaldehyde with chloroacetone (B47974) can yield 2-acetylbenzofuran (B162037). chemistrysteps.com By starting with a appropriately substituted salicylaldehyde, such as one bearing a methoxy group at the desired position, this method can be adapted to build the core structure of the target molecule.

Ring-Closing Strategies and Catalyst-Mediated Cyclizations

Modern synthetic chemistry offers a variety of catalyst-mediated ring-closing reactions to construct the benzofuran scaffold with high efficiency and selectivity. One prominent strategy is the isomerization-ring-closing metathesis (RCM) of substituted 1-allyl-2-allyloxybenzenes. rsc.org This reaction, often catalyzed by ruthenium complexes, provides a versatile route to a range of substituted benzofurans. rsc.org

Palladium-catalyzed cross-coupling reactions have also emerged as powerful tools for benzofuran synthesis. For example, the intramolecular cyclization of o-alkynylphenols, often facilitated by palladium or copper catalysts, is a widely used method. sapub.org Furthermore, tandem reactions involving a Sonogashira coupling followed by cyclization offer a one-pot approach to synthesize substituted benzofurans from o-iodophenols and terminal alkynes.

Introduction and Functionalization of the Ethanone Moiety

With the benzofuran core in hand, the next critical step is the introduction of the ethanone (acetyl) group at the C-2 position. The regioselectivity of this reaction is of paramount importance to obtain the desired isomer.

Friedel-Crafts Acylation for Regioselective Introduction

Friedel-Crafts acylation is a fundamental reaction for introducing acyl groups onto aromatic rings. researchgate.net In the context of benzofurans, this reaction can be employed to install the ethanone moiety. The reaction typically involves an acyl chloride (e.g., acetyl chloride) or an acid anhydride (B1165640) in the presence of a Lewis acid catalyst such as aluminum chloride. chemistrysteps.comresearchgate.net

The regioselectivity of Friedel-Crafts acylation on substituted benzofurans is influenced by the electronic and steric properties of the existing substituents. For a 4-methoxybenzofuran, the methoxy group is an electron-donating group, which activates the benzene ring towards electrophilic substitution. The directing effect of the methoxy group and the inherent reactivity of the furan ring will determine the position of acylation. While acylation can occur on the benzene ring, the furan ring, particularly the C-2 position, is often susceptible to electrophilic attack. However, achieving high regioselectivity for the C-2 position over other positions, such as C-3 or positions on the benzene ring, can be challenging and may require careful optimization of reaction conditions. ijpcbs.com

Alternative Acylation and Ketone Formation Reactions

Due to potential regioselectivity issues with Friedel-Crafts acylation, alternative methods for introducing the ethanone group at the C-2 position have been explored.

One such alternative is the Vilsmeier-Haack reaction . This reaction typically uses a phosphoryl chloride and a formamide (B127407) (like N,N-dimethylformamide, DMF) to introduce a formyl group (-CHO) onto electron-rich aromatic rings. wikipedia.orgrsc.orgorganic-chemistry.orgresearchgate.netcrossref.org While primarily a formylation reaction, it can be adapted for acylation by using an N,N-dimethylacetamide instead of DMF, which would introduce an acetyl group. The Vilsmeier-Haack reagent is generally milder than the reagents used in Friedel-Crafts acylation and can offer different regioselectivity. For electron-rich heterocycles like benzofurans, this reaction can be a valuable tool for C-2 functionalization.

Another powerful strategy involves the use of organometallic reagents . This approach typically begins with the regioselective lithiation of the benzofuran ring at the C-2 position. The resulting 2-lithiobenzofuran is a potent nucleophile that can react with various electrophiles. To introduce the ethanone group, the 2-lithio-4-methoxybenzofuran can be reacted with acetyl chloride or another suitable acetylating agent. This method offers excellent control over the regioselectivity, ensuring the ethanone group is installed exclusively at the desired C-2 position.

Furthermore, the ethanone group can be constructed from a C-2 carbaldehyde precursor. If 1-(4-methoxy-2-benzofuranyl)carbaldehyde is available, it can be converted to the corresponding ketone through a Grignard reaction with methylmagnesium bromide, followed by oxidation of the resulting secondary alcohol.

Methoxy Group Introduction and Modification Strategies

The presence and position of the methoxy group are defining features of the target molecule. This functionality can be incorporated at different stages of the synthetic sequence.

A common and efficient strategy is to introduce the methoxy group via the methylation of a corresponding hydroxyl group . This approach involves the synthesis of 4-hydroxybenzofuran as a key intermediate. wikipedia.org The phenolic hydroxyl group at the C-4 position can then be methylated using a variety of methylating agents, such as dimethyl sulfate (B86663) or methyl iodide, in the presence of a base. nih.gov This O-methylation is a well-established and high-yielding reaction. nih.gov

Etherification Methods

The most direct route to synthesize Ethanone, 1-(4-methoxy-2-benzofuranyl)- is through the etherification of its corresponding hydroxyl precursor, 1-(4-hydroxy-2-benzofuranyl)ethanone. This transformation is typically accomplished via a Williamson ether synthesis. The reaction involves the deprotonation of the phenolic hydroxyl group with a suitable base to form a more nucleophilic phenoxide ion, which then undergoes nucleophilic substitution with a methylating agent.

Common reagents and conditions for this etherification include:

Methylating Agents: Dimethyl sulfate or methyl iodide are frequently employed.

Bases: Potassium carbonate (K₂CO₃) or sodium hydride (NaH) are effective for deprotonation.

Solvents: Polar aprotic solvents like acetone (B3395972) or dimethylformamide (DMF) are commonly used to facilitate the reaction. researchgate.net

The reaction progress is typically monitored by thin-layer chromatography (TLC) until the starting material is consumed. The choice of reagents and optimization of reaction conditions, such as temperature and reaction time, are crucial for maximizing the yield and minimizing potential side reactions.

Table 1: Representative Conditions for Etherification of Hydroxybenzofuran Derivatives

| Precursor | Methylating Agent | Base | Solvent | Typical Yield |

|---|---|---|---|---|

| 1-(4-hydroxy-2-benzofuranyl)ethanone | Dimethyl sulfate | K₂CO₃ | Acetone | Good to High |

| 1-(4-hydroxy-2-benzofuranyl)ethanone | Methyl iodide | NaH | DMF | High |

| 2-hydroxy acetophenone | Benzyl bromide | K₂CO₃ | DMF | 100% researchgate.net |

Selective Demethylation and Re-etherification

An alternative strategy involves starting from a more substituted benzofuran, such as a dimethoxy derivative, and performing a selective demethylation followed by re-etherification. For instance, starting with a compound like 1-(4,6-dimethoxy-2-benzofuranyl)ethanone, the methoxy group at the 4-position must be selectively cleaved. nbinno.com This selective demethylation is a significant challenge in synthetic chemistry due to the stability of the aryl-methyl ether bond. rsc.org

Reagents like magnesium iodide (MgI₂) under solvent-free conditions have been shown to be effective for the selective demethylation of aryl methyl ethers, with the reaction's success often depending on the substitution pattern of the aromatic ring. researchgate.net For example, studies on related structures have shown that the presence of a carbonyl group can direct the regioselectivity of the demethylation. researchgate.net Following the successful selective demethylation to yield 1-(4-hydroxy-2-benzofuranyl)ethanone, the subsequent re-etherification step would proceed as described in the previous section to furnish the final product. A patent describes using ZrCl₄ as a catalyst for selective demethylation of ortho-trimethoxybenzene compounds, which could be relevant for related structures. google.com

Green Chemistry Principles in the Synthesis of Ethanone, 1-(4-methoxy-2-benzofuranyl)-

Adherence to green chemistry principles is increasingly important for developing sustainable synthetic processes. This involves using less hazardous materials, reducing waste, and improving energy efficiency.

Microwave-Assisted Synthesis Optimization

Microwave-assisted organic synthesis (MAOS) has emerged as a key green chemistry tool, often leading to dramatic reductions in reaction times, increased yields, and cleaner reaction profiles. nih.govresearchgate.net In the context of synthesizing benzofuran derivatives, microwave irradiation can be applied to the etherification step. researchgate.net The focused heating effect of microwaves can accelerate the rate of the Sₙ2 reaction between the phenoxide and the methylating agent, allowing the synthesis to be completed in minutes rather than hours. nih.govnih.gov The optimization of parameters such as microwave power, temperature, and reaction time is crucial for achieving the best results. researchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Benzofuran Synthesis

| Reaction Type | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Benzofuran Synthesis | Conventional Heating | Hours | Moderate to Good | nih.gov |

| Benzofuran Synthesis | Microwave Irradiation | Minutes | Good to Excellent | nih.govresearchgate.net |

Solvent-Free and Catalyst-Free Approaches

Minimizing or eliminating the use of volatile organic solvents is a cornerstone of green chemistry. Research has shown that some reactions for synthesizing benzofuran derivatives can be conducted under catalyst-free conditions. acs.orgresearchgate.net For the etherification step, exploring solvent-free conditions, such as mechanochemical mixing of the reactants, could be a viable green alternative. While often requiring a base, some cascade reactions leading to benzofurans have been developed that are catalyst-free, using a base like K₂CO₃ in a high-boiling solvent like DMF. acs.org The development of a truly solvent-free and catalyst-free etherification for this specific substrate remains an area for further investigation.

Biocatalytic Transformations and Enantioselective Synthesis

Biocatalysis offers an environmentally benign approach, utilizing enzymes to perform chemical transformations with high specificity and under mild conditions. researchgate.net For the synthesis of Ethanone, 1-(4-methoxy-2-benzofuranyl)-, a potential biocatalytic route could involve the use of an O-methyltransferase enzyme for the methylation of the 4-hydroxy group of the precursor.

Furthermore, if chirality is introduced into the molecule, biocatalysis is a powerful tool for enantioselective synthesis. For example, the asymmetric bioreduction of 1-(benzofuran-2-yl)ethanone to enantiopure (S)-1-(benzofuran-2-yl)ethanol has been successfully demonstrated using a whole-cell biocatalyst, achieving high yield and excellent enantiomeric excess. researchgate.net This highlights the potential for using enzymes to create specific stereoisomers of related benzofuran derivatives if required for particular applications.

Mechanistic Investigations of Key Synthetic Steps

A thorough understanding of the reaction mechanism is crucial for optimizing the synthesis of Ethanone, 1-(4-methoxy-2-benzofuranyl)-. The primary etherification step proceeds via the well-established Williamson ether synthesis mechanism. This Sₙ2 reaction involves the following key stages:

Deprotonation: A base, such as potassium carbonate, removes the acidic proton from the phenolic hydroxyl group of 1-(4-hydroxy-2-benzofuranyl)ethanone, forming a resonance-stabilized phenoxide ion.

Nucleophilic Attack: The resulting phenoxide ion acts as a potent nucleophile, attacking the electrophilic methyl group of the methylating agent (e.g., dimethyl sulfate or methyl iodide).

Displacement: The attack occurs from the backside, leading to the displacement of the leaving group (e.g., sulfate or iodide) and the formation of the desired methyl ether linkage.

Reactivity and Derivatization Chemistry of Ethanone, 1 4 Methoxy 2 Benzofuranyl

Electrophilic Aromatic Substitution Reactions on the Benzofuran (B130515) Ring

Electrophilic aromatic substitution (EAS) on the benzofuran ring of Ethanone (B97240), 1-(4-methoxy-2-benzofuranyl)- is a complex process governed by the directing effects of the existing substituents. The benzofuran nucleus itself is an electron-rich heteroaromatic system. The substitution pattern is further influenced by the strongly activating, ortho-para directing methoxy (B1213986) group (-OCH₃) at the 4-position and the deactivating, meta-directing acetyl group (-COCH₃) at the 2-position. libretexts.orglibretexts.orgpressbooks.pub

Generally, activating groups enhance the rate of electrophilic substitution by donating electron density to the ring, thereby stabilizing the carbocation intermediate. lumenlearning.comrsc.org Conversely, deactivating groups withdraw electron density, slowing the reaction. libretexts.orglumenlearning.com The position of electrophilic attack is determined by the combined influence of these groups and the inherent reactivity of the benzofuran ring system.

Halogenation and Regioselectivity Studies

The halogenation of Ethanone, 1-(4-methoxy-2-benzofuranyl)- has not been extensively detailed in the available literature for this specific isomer. However, the regioselectivity of the reaction can be predicted based on established principles of electrophilic aromatic substitution. libretexts.orgpressbooks.pub

The primary directing influences are:

4-Methoxy Group: This is a powerful activating group that directs incoming electrophiles to the positions ortho and para to itself (i.e., positions 3 and 5). pressbooks.publumenlearning.com Its activating nature is due to the resonance donation of a lone pair of electrons from the oxygen atom. libretexts.org

2-Acetyl Group: This is a deactivating group due to its electron-withdrawing nature, directing incoming electrophiles to the meta position relative to itself (i.e., positions 3 and 7 on the benzene (B151609) ring, though substitution on the furan (B31954) ring is also possible). libretexts.org

Benzofuran Ring: In unsubstituted benzofuran, electrophilic attack preferentially occurs at the C2 position. stackexchange.com Since this position is already occupied, reactivity shifts to other positions, primarily the C3 position on the furan ring and positions on the benzene ring.

Considering these factors, the methoxy group's strong activating and ortho-directing effect is expected to dominate, making the C5 position the most likely site for halogenation. The C3 position is also activated by the methoxy group (ortho), but it is adjacent to the deactivating acetyl group, which may sterically hinder and electronically disfavor attack at this site. The presence of bromine and methoxy groups in related benzofuran structures has been noted to influence their biological properties, suggesting that such halogenated compounds are synthetically accessible. researchgate.net

| C7 | Meta (Deactivating) | Meta (Deactivating) | Least Favorable |

Nitration and Sulfonation Reactions

Specific studies on the nitration and sulfonation of Ethanone, 1-(4-methoxy-2-benzofuranyl)- are scarce. These reactions typically employ strong acids, such as a mixture of nitric acid and sulfuric acid for nitration, or fuming sulfuric acid for sulfonation. nih.gov The regiochemical outcome is dictated by the same electronic principles that govern halogenation. libretexts.orglumenlearning.com

The nitronium ion (NO₂⁺) or sulfur trioxide (SO₃), being strong electrophiles, will preferentially attack the most electron-rich positions of the benzofuran ring. nih.gov The powerful activating effect of the 4-methoxy group is expected to direct the incoming electrophile primarily to the C5 position (para to the methoxy group). libretexts.orgpressbooks.pub While nitration of related compounds like 4-acetyl-pyridine has been studied, the directing effects in the benzofuran system are distinct due to the fused ring structure. reddit.com The synthesis of related nitro-substituted compounds, such as 4-methoxy-2-nitroaniline (B140478) from 4-methoxyaniline, highlights the strong directing effect of the methoxy group, which typically overrides deactivating influences to direct substitution ortho or para. sigmaaldrich.com

Reactions Involving the Ethanone Moiety

The ethanone (acetyl) group at the C2 position provides a reactive site for a variety of chemical transformations, including condensation, reduction, oxidation, and derivatization reactions.

Aldol (B89426) and Claisen-Schmidt Condensation Reactions

The α-protons of the acetyl group are acidic and can be removed by a base to form an enolate. This enolate is a potent nucleophile that can participate in carbon-carbon bond-forming reactions. The Claisen-Schmidt condensation, a type of aldol condensation, involves the reaction of a ketone with an aromatic aldehyde that lacks α-protons, in the presence of a base. researchgate.net

Ethanone, 1-(4-methoxy-2-benzofuranyl)- can react with various aromatic aldehydes under Claisen-Schmidt conditions to form α,β-unsaturated ketones, commonly known as chalcones. For instance, the related compound 7-methoxy-2-acetylbenzofuran reacts with 4-methylbenzaldehyde (B123495) in the presence of ethanolic potassium hydroxide (B78521) to yield the corresponding chalcone (B49325). lumenlearning.com This indicates that the 4-methoxy isomer would undergo similar reactions.

Table 2: Example of Claisen-Schmidt Condensation

| Reactant A | Reactant B (Example) | Base Catalyst | Product Type |

|---|

Reduction and Oxidation Pathways

Reduction: The carbonyl group of the ethanone moiety can be readily reduced to a secondary alcohol. Standard reducing agents like sodium borohydride (B1222165) are effective for this transformation. wikipedia.org Electrochemical studies on 2-acetylbenzofuran (B162037) have shown that the carbonyl group undergoes a single irreversible reduction wave to form the corresponding secondary alcohol derivative, 1-(benzofuran-2-yl)ethanol. wikipedia.org The presence of the 4-methoxy group is not expected to interfere with this reduction.

Oxidation: A key oxidation pathway for the methyl ketone of the ethanone moiety is the haloform reaction. nih.govmasterorganicchemistry.com This reaction occurs when a methyl ketone is treated with a halogen (Cl₂, Br₂, or I₂) in the presence of a strong base like sodium hydroxide. youtube.comnih.gov The reaction proceeds through the exhaustive halogenation of the methyl group, followed by nucleophilic acyl substitution by hydroxide, which cleaves the carbon-carbon bond. nih.gov The products are a carboxylate and a haloform (chloroform, bromoform, or iodoform). nih.govias.ac.in This provides a synthetic route to convert the 2-acetyl group into a 2-carboxylic acid group.

Table 3: Key Transformation Pathways for the Ethanone Moiety

| Reaction Type | Reagents | Functional Group Transformation | Product |

|---|---|---|---|

| Reduction | NaBH₄ | Ketone to Secondary Alcohol | 1-(4-methoxy-2-benzofuranyl)ethanol |

| Oxidation (Haloform) | Br₂ / NaOH, then H₃O⁺ | Ketone to Carboxylic Acid | 4-methoxybenzofuran-2-carboxylic acid |

Mannich Reactions and Amine Derivatization

The acidic α-protons of the acetyl group also allow for Mannich reactions. This is a three-component condensation involving a non-enolizable aldehyde (typically formaldehyde), a primary or secondary amine, and a compound with an active hydrogen, such as the ketone in this case. researchgate.net The reaction results in the formation of a β-amino-ketone, known as a Mannich base.

The Mannich reaction on Ethanone, 1-(4-methoxy-2-benzofuranyl)- would involve its reaction with formaldehyde (B43269) and a secondary amine (e.g., dimethylamine (B145610) or piperidine) under acidic conditions to yield the corresponding 3-amino-1-(4-methoxy-2-benzofuran-2-yl)propan-1-one derivative. These Mannich bases are often valuable intermediates in pharmaceutical synthesis due to their potential bioactivity and the increased water solubility conferred by the amine group. researchgate.net Research on related phenolic ketones, such as 2-hydroxyacetophenones, shows that aminomethylation is a viable derivatization pathway. nih.gov

Heterocyclic Annulation and Scaffold Diversification

The ethanone moiety is a key functional handle for building fused and appended heterocyclic systems. The initial step in many of these synthetic pathways involves the conversion of the ethanone to an α,β-unsaturated ketone system, which then acts as a Michael acceptor and electrophile for subsequent cyclization reactions.

The propenone derivatives obtained from Ethanone, 1-(4-methoxy-2-benzofuranyl)- are excellent precursors for synthesizing five- and six-membered heterocyclic rings. These reactions typically proceed through the condensation of a binucleophile with the 1,3-dielectrophilic centers of the α,β-unsaturated ketone.

Pyrazoles: The reaction of benzofuran-based chalcones with hydrazine (B178648) derivatives is a well-established method for constructing pyrazole (B372694) rings. orientjchem.orgnih.gov The reaction proceeds via a condensation-cyclization sequence where hydrazine attacks the carbonyl carbon, followed by intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring. Using substituted hydrazines allows for the introduction of various groups at the N1 position of the pyrazole. For example, reacting a benzofuranyl chalcone with phenylhydrazine (B124118) yields a 1-phenyl-substituted pyrazole. nih.gov

Pyrimidines: Pyrimidine (B1678525) moieties can be fused or appended to the benzofuran scaffold by reacting the intermediate chalcones with reagents like urea, thiourea, or guanidine (B92328) hydrochloride. nih.govresearchgate.net This cyclocondensation reaction provides access to (benzofuranyl)pyrimidinones, pyrimidinethiones, and aminopyrimidines, respectively. nih.govresearchgate.net These derivatives are of significant interest due to the prevalence of the pyrimidine core in biologically active compounds. researchgate.net

Pyridines: Substituted pyridine (B92270) derivatives can also be synthesized from benzofuranyl chalcones. A common method involves reaction with a compound containing an active methylene (B1212753) group, such as malononitrile, in the presence of a base like sodium methoxide (B1231860) or piperidine. orientjchem.org This reaction leads to the formation of highly functionalized 2-amino-3-cyanopyridine (B104079) derivatives attached to the benzofuran core. orientjchem.org Furthermore, annulation reactions of related α,β-unsaturated imines (derived from aurones) with activated alkynes can yield benzofuro[3,2-b]pyridines. rsc.org

Table 1: Synthesis of Heterocyclic Derivatives from Benzofuranyl Chalcones

| Starting Chalcone Derivative | Reagent | Heterocyclic Product | Typical Conditions | Reference(s) |

|---|---|---|---|---|

| 1-(Benzofuran-2-yl)-3-aryl-prop-2-en-1-one | Hydrazine Hydrate | 4-(Benzofuran-2-yl)-6-aryl-pyrimidine | Reflux | nih.gov |

| 1-(Benzofuran-2-yl)-3-aryl-prop-2-en-1-one | Thiourea | 4-(Benzofuran-2-yl)-6-aryl-pyrimidine-2-thiol | NaOH, Ethanol, Reflux | nih.govresearchgate.net |

| 1-(Benzofuran-2-yl)-3-aryl-prop-2-en-1-one | Guanidine HCl | 2-Amino-4-(benzofuran-2-yl)-6-aryl-pyrimidine | NaOH, Ethanol, Reflux | nih.gov |

| 1-(Pyrazol-4-yl)-3-aryl-prop-2-en-1-one | Malononitrile | 2-Amino-4-(pyrazol-4-yl)-6-aryl-pyridine-3-carbonitrile | Sodium methoxide, Methanol | orientjchem.org |

The formation of chalcones and their related propenone derivatives is a fundamental and widely utilized reaction for derivatizing Ethanone, 1-(4-methoxy-2-benzofuranyl)-. This transformation is most commonly achieved through the Claisen-Schmidt condensation, a base-catalyzed crossed aldol condensation between the ethanone and a suitable aromatic or heteroaromatic aldehyde. wikipedia.orgacs.org

In this reaction, a base (such as NaOH or KOH) abstracts an α-hydrogen from the ethanone to form a nucleophilic enolate. magritek.com This enolate then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting β-hydroxy ketone intermediate readily undergoes dehydration to yield the thermodynamically stable α,β-unsaturated carbonyl system, known as a chalcone or propenone. magritek.commagritek.com The reaction is versatile, and a wide array of aldehydes can be employed, allowing for the synthesis of a large library of derivatives with varying substituents on the second aromatic ring. nih.gov This structural diversity is crucial for tuning the electronic and steric properties of the final molecule. acs.org

Table 2: Examples of Claisen-Schmidt Condensation for Chalcone Synthesis

| Ketone Reactant | Aldehyde Reactant | Product | Catalyst | Reference(s) |

|---|---|---|---|---|

| 1-(Benzofuran-2-yl)ethanone | Thiophene-2-carbaldehyde | 1-(Benzofuran-2-yl)-3-(thiophen-2-yl)prop-2-en-1-one | 20% NaOH, Ethanol | nih.gov |

| 1-(4-Morpholinoacetophenone) | 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde | 1-(1,3-Diphenyl-1H-pyrazol-4-yl)-3-(4-morpholinophenyl)prop-2-en-1-one | KOH, Ethanol | orientjchem.org |

| 1-Adamantyl methyl ketone | Pyridine-2-carboxaldehyde | 1-(Adamantan-1-yl)-3-(pyridin-2-yl)prop-2-en-1-one | KOH, Ethanol | nih.gov |

| Acetone (B3395972) | 4-Fluorobenzaldehyde | 1,5-Bis(4-fluorophenyl)-1,4-pentadien-3-one | NaOH, Ethanol | magritek.com |

Transition Metal-Catalyzed Cross-Coupling Reactions for Advanced Derivatization

Transition metal-catalyzed cross-coupling reactions represent a powerful tool for the advanced derivatization of the benzofuran scaffold in Ethanone, 1-(4-methoxy-2-benzofuranyl)-. mdpi-res.com While the ethanone group itself is not typically a direct participant, these reactions allow for precise modification of the aromatic core, which can be pre-functionalized with a halide (Br, I) or a triflate group. Key methodologies include the Suzuki, Heck, and Sonogashira couplings. mdpi-res.comresearchgate.net

For instance, a halogenated derivative of Ethanone, 1-(4-methoxy-2-benzofuranyl)- could serve as a substrate for a Suzuki coupling with an arylboronic acid to introduce a new aryl group. Similarly, a Heck reaction could be employed to append an alkene, or a Sonogashira coupling could install an alkyne moiety. researchgate.net Such modifications are instrumental in building more complex molecular architectures. The synthesis of benzofuropyridines, for example, has been achieved through sequences involving Negishi or Stille cross-coupling reactions as key C-C bond-forming steps. nih.govacs.org Palladium and copper are the most common catalysts for these transformations, enabling the formation of C-C, C-N, and C-O bonds under relatively mild conditions. researchgate.net These strategies highlight the potential to use Ethanone, 1-(4-methoxy-2-benzofuranyl)- as a building block for complex, polycyclic systems by leveraging the well-established reactivity of the benzofuran ring in cross-coupling chemistry. nih.gov

Stereoselective Transformations and Chiral Synthesis

Introducing chirality into molecules derived from Ethanone, 1-(4-methoxy-2-benzofuranyl)- can be achieved through several stereoselective strategies, primarily targeting either the ketone functionality or the derived α,β-unsaturated propenone system.

A direct approach involves the asymmetric reduction of the ketone group to produce a chiral secondary alcohol. This can be accomplished using chiral reducing agents or through catalytic asymmetric transfer hydrogenation. researchgate.net This method establishes a stereocenter adjacent to the benzofuran ring, providing access to enantiomerically enriched alcohol derivatives. bham.ac.uk

More complex chiral structures can be accessed from the chalcone derivatives. For example, a Sharpless asymmetric epoxidation of the chalcone's allylic alcohol (obtained after a primary reduction) can produce stereoisomeric epoxyalcohols. nih.gov These chiral epoxides are versatile intermediates that can be opened regioselectively to install new functionalities, leading to complex flavonoid-type analogues like 3-amino-2,3-dihydrobenzofurans. nih.gov Another advanced strategy involves the enantioselective [3+2] annulation of related benzofuranone systems with other reactants under the influence of a chiral catalyst. rsc.org This approach allows for the construction of intricate spirocyclic systems containing multiple stereocenters with high levels of diastereoselectivity and enantioselectivity. rsc.org Such methods demonstrate the utility of the benzofuran ethanone scaffold in sophisticated asymmetric synthesis.

Advanced Spectroscopic and Analytical Characterization for Mechanistic and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment

High-Resolution NMR spectroscopy is the cornerstone for determining the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

One-dimensional (1D) NMR, including ¹H (proton) and ¹³C (carbon-13) NMR, reveals the number and types of hydrogen and carbon atoms in a molecule. For Ethanone (B97240), 1-(4-methoxy-2-benzofuranyl)-, one would expect to see distinct signals for the acetyl group protons, the methoxy (B1213986) group protons, and the protons on the benzofuran (B130515) ring system.

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle:

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically on adjacent carbons. This would help establish the sequence of protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons over two or three bonds. This is vital for connecting fragments of the molecule, for instance, linking the acetyl group to the benzofuran core and positioning the methoxy group on the aromatic ring.

Without experimental data, a predicted NMR data table cannot be provided.

Chiral NMR Studies for Enantiomeric Purity Assessment

The structure of Ethanone, 1-(4-methoxy-2-benzofuranyl)- does not possess a stereocenter, meaning it is an achiral molecule. Therefore, it exists as a single structure and not as a pair of enantiomers. Consequently, chiral NMR studies, which are used to differentiate and quantify enantiomers, are not applicable to this compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis

HRMS is a powerful technique that measures the mass-to-charge ratio (m/z) of an ion with extremely high precision. This allows for the determination of the exact molecular formula of the compound, distinguishing it from other compounds with the same nominal mass.

Furthermore, by inducing fragmentation of the molecule and analyzing the masses of the resulting fragments (tandem MS or MS/MS), a fragmentation pattern can be established. This pattern provides critical information about the molecule's structure and the strength of its chemical bonds. For Ethanone, 1-(4-methoxy-2-benzofuranyl)-, characteristic fragments would likely include the loss of the acetyl group (CH₃CO) and cleavage of the methoxy group (OCH₃).

No experimental HRMS data has been found in the public domain for this compound.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making these methods excellent for identifying the types of bonds present.

For Ethanone, 1-(4-methoxy-2-benzofuranyl)-, the IR spectrum would be expected to show strong absorption bands corresponding to:

A carbonyl (C=O) stretch from the ketone group.

C-O stretches from the furan (B31954) ring and the methoxy group.

C-H stretches from the aromatic and methyl groups.

Aromatic C=C bond stretches.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal of the compound, a detailed map of electron density can be generated, revealing precise bond lengths, bond angles, and intermolecular interactions.

To perform this analysis, a suitable single crystal of Ethanone, 1-(4-methoxy-2-benzofuranyl)- would need to be grown. There are no published crystal structures for this specific compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Studies

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, which corresponds to the promotion of electrons to higher energy orbitals. The wavelengths of maximum absorbance (λmax) provide insight into the extent of conjugation within the molecule. The benzofuran ring system, conjugated with the acetyl group, would be expected to produce characteristic absorption bands in the UV region.

No specific experimental UV-Vis absorption data for Ethanone, 1-(4-methoxy-2-benzofuranyl)- is currently documented in readily searchable sources.

Chromatographic Techniques in Synthetic Purity and Reaction Monitoring

Chromatographic methods are indispensable tools in the synthesis and analysis of "Ethanone, 1-(4-methoxy-2-benzofuranyl)-". They are crucial for monitoring the progress of chemical reactions, ensuring the purity of the final product, and identifying potential byproducts. The selection of a specific chromatographic technique depends on the volatility and polarity of the compound and the analytical question at hand.

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of "Ethanone, 1-(4-methoxy-2-benzofuranyl)-" and for monitoring the progress of its synthesis. nih.govresearchgate.net Given its aromatic and ketonic structure, reverse-phase (RP) HPLC is a particularly suitable method. sielc.comsielc.com In a typical RP-HPLC setup, a nonpolar stationary phase, such as a C18 column, is used with a polar mobile phase.

The progress of reactions, such as the cyclodehydration of α-phenoxy ketones to form the benzofuran ring, can be effectively monitored using HPLC analysis alongside thin-layer chromatography (TLC). researchgate.net This allows for the determination of the reaction endpoint, ensuring the complete consumption of starting materials and maximizing the yield of the desired product. nih.govoregonstate.edu

For purity analysis, a gradient elution method is often employed, where the composition of the mobile phase is changed over time to effectively separate the target compound from any starting materials, reagents, or side-products. A common mobile phase for benzofuran derivatives consists of a mixture of acetonitrile (B52724) and water, often with a small amount of acid like formic or phosphoric acid to improve peak shape and resolution. sielc.comsielc.com For applications where the eluent is directed to a mass spectrometer (LC-MS), formic acid is preferred over non-volatile acids like phosphoric acid. sielc.com

While specific chiral separation data for "Ethanone, 1-(4-methoxy-2-benzofuranyl)-" is not extensively documented in public literature, HPLC with a chiral stationary phase (CSP) would be the standard approach to separate its enantiomers if a chiral center were introduced into the molecule. The development of such a method would involve screening various chiral columns and mobile phase compositions to achieve baseline separation of the enantiomeric peaks.

Table 1: Illustrative HPLC Parameters for Analysis of Benzofuran Derivatives

| Parameter | Condition | Rationale |

| Column | Reverse-Phase C18, 3-5 µm particle size | Provides good retention and separation for moderately polar compounds like benzofurans. sielc.com |

| Mobile Phase | Acetonitrile and Water (with 0.1% Formic Acid) | A common solvent system for RP-HPLC, offering good separation. sielc.com Formic acid aids in protonation for better peak shape and MS compatibility. sielc.com |

| Elution | Gradient | Allows for the separation of compounds with a range of polarities, which is useful for purity analysis and reaction monitoring. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC, providing a balance between analysis time and resolution. |

| Detection | UV at 282 nm | The benzofuran core and ketone functionality are expected to have strong UV absorbance, making UV detection sensitive for this class of compounds. |

| Temperature | Ambient or controlled (e.g., 30 °C) | Maintaining a stable temperature ensures reproducible retention times. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. It is highly effective for identifying components within a complex mixture, such as the crude product of a synthesis reaction. For "Ethanone, 1-(4-methoxy-2-benzofuranyl)-", GC-MS can provide both qualitative and quantitative information. nih.gov

In GC-MS, the sample is first vaporized and separated based on boiling point and polarity on a capillary column. The separated components then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting fragmentation pattern is a unique "fingerprint" that can be used to identify the compound by comparing it to mass spectral libraries like the NIST database. nist.govbenthamopen.com

The mass spectral fragmentation of benzofuran derivatives has been a subject of study. nih.govresearchgate.net For 2-aroylbenzofurans, common fragmentation pathways include the loss of a CO molecule from the pyrone ring to form a benzofuran radical ion. benthamopen.com The presence of a methoxy group is often indicated by the elimination of a methyl radical (•CH3) or formaldehyde (B43269) (CH2O) from fragment ions. researchgate.net Specifically for "Ethanone, 1-(4-methoxy-2-benzofuranyl)-", one would anticipate key fragmentation patterns that reveal its structural motifs. The analysis of these fragments is crucial for confirming the identity of the synthesized compound and for the structural elucidation of any impurities or isomers present in the reaction mixture. For instance, differentiation between isomers, such as 5- and 6-substituted benzofurans, can often be achieved via their distinct retention times in the gas chromatogram. nih.gov

Table 2: Predicted Key Mass Spectral Fragments for Ethanone, 1-(4-methoxy-2-benzofuranyl)-

| m/z (mass-to-charge ratio) | Proposed Fragment | Fragmentation Pathway |

| 190 | [M]+• | Molecular ion |

| 175 | [M - CH3]+ | Loss of a methyl radical from the methoxy group |

| 147 | [M - CO - CH3]+ | Subsequent loss of carbon monoxide from the [M - CH3]+ ion |

| 118 | [M - CO - COCH3]+ | Loss of the acetyl group and a CO molecule, potentially forming a benzofuran-type fragment. benthamopen.com |

| 43 | [CH3CO]+ | Acetyl cation, a characteristic fragment for acetyl-containing compounds |

Computational and Theoretical Chemistry Studies of Ethanone, 1 4 Methoxy 2 Benzofuranyl

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given molecular system to determine its electronic structure and energy.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. nih.govrsc.orgresearchgate.net It is based on the principle that the total energy of a system is a functional of its electron density. DFT calculations, often employing functionals like B3LYP, are instrumental in optimizing the molecular geometry to find the most stable conformation (lowest energy state). nih.govrsc.orgresearchgate.net

For a molecule like Ethanone (B97240), 1-(4-methoxy-2-benzofuranyl)-, DFT would be used to predict key geometric parameters such as bond lengths, bond angles, and dihedral angles. These calculations would reveal the planarity of the benzofuran (B130515) ring system and the orientation of the acetyl and methoxy (B1213986) substituents. The electronic properties, including the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the molecular electrostatic potential (MEP), can also be determined. The MEP, for instance, is valuable for identifying the electron-rich and electron-poor regions of the molecule, which are indicative of its reactive sites.

Table 1: Predicted Ground State Properties of a Benzofuran Derivative using DFT (Note: This table is a representative example based on studies of similar benzofuran derivatives and does not represent actual calculated data for Ethanone, 1-(4-methoxy-2-benzofuranyl)- due to lack of specific literature.)

| Property | Predicted Value |

| Total Energy (Hartree) | Value |

| HOMO Energy (eV) | Value |

| LUMO Energy (eV) | Value |

| Dipole Moment (Debye) | Value |

Ab initio methods are another class of quantum chemical calculations that are based on first principles, without the use of empirical parameters. nih.gov Methods like Hartree-Fock (HF) and more advanced post-Hartree-Fock methods provide a systematic way to approach the exact solution of the Schrödinger equation. While computationally more demanding than DFT, ab initio methods can offer higher accuracy for certain properties. nih.gov For benzofuran derivatives, ab initio calculations can be employed to refine the geometric and electronic structures obtained from DFT and to provide benchmark data for assessing the performance of different computational methods. nih.gov

Molecular Dynamics Simulations and Conformational Analysis

While quantum chemical calculations typically focus on a single, static molecular structure, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of different molecular conformations and their relative energies.

For Ethanone, 1-(4-methoxy-2-benzofuranyl)-, MD simulations could be used to study the rotational freedom of the acetyl and methoxy groups. This would help in understanding the conformational landscape of the molecule and identifying the most populated conformers at a given temperature. Such studies are particularly important for flexible molecules and can provide a more realistic picture of their behavior in different environments, such as in solution.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is instrumental in mapping out the intricate details of chemical reaction mechanisms, providing insights that are often difficult to obtain through experimental means alone.

A Potential Energy Surface (PES) is a conceptual and mathematical model that describes the potential energy of a set of atoms as a function of their spatial coordinates. By mapping the PES, chemists can identify stable molecules (reactants and products) corresponding to energy minima, as well as high-energy transition states that represent the energy barriers between them.

For a reaction involving a benzofuran derivative, a PES would be constructed by systematically changing the geometries of the reacting species (e.g., bond lengths and angles of approach of a reactant) and calculating the energy at each point. The minimum energy path along this surface from reactants to products delineates the most likely reaction pathway.

The transition state is the highest point along the minimum energy pathway of a reaction and is a critical factor in determining the reaction rate. Computational methods, such as those based on DFT, can be used to locate and characterize the geometry and energy of transition states.

Once a transition state structure is identified, frequency calculations are typically performed. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate. The energy of the transition state relative to the reactants provides the activation energy, a key parameter in chemical kinetics. For example, in the synthesis of a complex benzofuran derivative, locating the transition state for the key ring-forming step can help in optimizing reaction conditions.

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Reactivity

QSPR and QSAR models are statistical tools that correlate the chemical structure of a series of compounds with their physical properties (QSPR) or biological activities (QSAR). These models are particularly valuable in drug discovery and materials science for predicting the properties of new, unsynthesized molecules.

For benzofuran derivatives, which are known for their diverse biological activities, QSAR studies are highly relevant. nih.govnih.gov A typical QSAR study on a series of benzofuran compounds would involve:

Data Set Compilation: Assembling a group of benzofuran derivatives with experimentally measured biological activity (e.g., anticancer cytotoxicity). nih.govresearchgate.net

Descriptor Calculation: Using computational software to calculate a variety of molecular descriptors for each compound. These can include electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and topological descriptors.

Model Development: Employing statistical methods like multiple linear regression (MLR) or machine learning algorithms to build a mathematical equation that relates the descriptors to the observed activity.

Model Validation: Testing the predictive power of the model on an external set of compounds not used in the model development.

A study on 2-phenylbenzofuran (B156813) derivatives, for instance, utilized DFT to calculate descriptors for developing a QSAR model related to their nonlinear optical properties. A similar approach could be applied to predict the chemical reactivity of "Ethanone, 1-(4-methoxy-2-benzofuranyl)-" by correlating its structural features with known reactivity data from a series of analogous compounds.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Impact of Benzofuran (B130515) Core Modifications on Molecular Activity

Modifications to the core benzofuran ring system, which is composed of fused benzene (B151609) and furan (B31954) rings, have a profound impact on the biological activity of the resulting derivatives. nih.gov Introducing various substituents at specific positions can alter the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile, which in turn influences its interaction with biological targets. rsc.org

One of the most effective strategies for enhancing biological activity, particularly anticancer effects, is the addition of halogen atoms like bromine, chlorine, or fluorine to the benzofuran ring. nih.gov Halogens can form "halogen bonds," which are attractive interactions that can improve the binding affinity of the compound to its target. nih.gov For instance, a derivative featuring a bromine atom on the methyl group at the 3-position of the benzofuran ring demonstrated significant cytotoxic activity against leukemia cells, highlighting that the position of the halogen is a critical determinant of its biological effect. nih.gov

The introduction of alkoxy groups, such as methoxy (B1213986) (–OCH₃) and ethoxy (–OCH₂CH₃), onto the benzene portion of the benzofuran core also provides a means to modulate activity by influencing lipophilicity and electronic properties. rsc.org

Table 1: Impact of Benzofuran Core Modifications on Biological Activity

| Modification Type | Substituent/Change | Position(s) | Observed Effect on Activity | Reference(s) |

| Halogenation | Bromine (Br) | 3-position (on methyl group) | Remarkable cytotoxic activity against leukemia cells. nih.gov | nih.gov |

| Fluorine (F) | 4-position | 2-fold increase in potency and inhibitory activity (uPA inhibitor). nih.gov | nih.gov | |

| Hybridization | Imidazole (B134444) Ring | C-2 position | Can yield optimal hybrids with improved steric and charge properties. nih.gov | nih.gov |

| Quinazolinone Ring | C-2 position | Activity is dependent on other substituents (e.g., methoxy group). nih.gov | nih.gov | |

| Alkoxylation | Methoxy (–OCH₃), Ethoxy (–OCH₂CH₃) | Benzene Ring | Influences volume, lipophilicity, and biological activity. rsc.org | rsc.org |

Role of Ethanone (B97240) Moiety Substitutions in Activity Modulation

The substituent at the C-2 position of the benzofuran ring is a key determinant of bioactivity. nih.gov For the specific scaffold , this is an ethanone group. Modifications to this moiety can significantly modulate the compound's potency and selectivity.

Research indicates that the C-2 position is a critical site for cytotoxic activity. nih.gov While the parent scaffold has an ethanone group, related studies show that modifying this part of the molecule is a valid strategy. For example, attaching halogen atoms to the acetyl chain, rather than directly onto the benzofuran ring, has been shown to produce pronounced cytotoxic activity. nih.gov One study highlighted the importance of substituent positioning by comparing two derivatives: one with a bromomethyl group at the C-2 position and an acetyl group elsewhere, and another with a methyl group at C-2 and a bromoacetyl group elsewhere. The different positioning resulted in varied activity and selectivity, emphasizing that the location of the halogen on the acetyl-related moiety is crucial. nih.gov

Furthermore, the introduction of larger, more complex groups at the C-2 position, such as heterocyclic substitutions, can also have a significant effect on cytotoxicity. nih.gov This suggests that the ethanone moiety can serve as a versatile handle for introducing diverse chemical functionalities to fine-tune the biological profile of the molecule.

Table 2: Influence of Substitutions at or related to the C-2 Acetyl Moiety

| Modification Type | Substituent | Location | Observed Effect on Activity | Reference(s) |

| Halogenation | Bromomethyl (-CH₂Br) | C-2 Position | Can determine the activity and selectivity of the derivative. nih.gov | nih.gov |

| Bromophenacyl | Attached to a linked imidazole ring | Produced pronounced cytotoxic activity. nih.gov | nih.gov | |

| Group Variation | Ester Group | C-2 Position | Identified as a key site for cytotoxic activity. nih.gov | nih.gov |

| Heterocyclic Substitution | C-2 Position | Has a certain effect on cytotoxicity. nih.gov | nih.gov |

Significance of the Methoxy Group Position and Its Derivatives on Activity

The methoxy group (–OCH₃) is a prevalent substituent in many biologically active molecules and approved drugs. researchgate.net Its presence can significantly influence ligand-target binding, physicochemical properties, and pharmacokinetic parameters. researchgate.net In the context of benzofuran derivatives, the position and nature of the methoxy group are of considerable importance.

Studies have shown that the presence of a methoxy group can be crucial for retaining biological activity. For example, certain hybrid benzofuran compounds were rendered inactive by the absence of a methoxy substituent, suggesting its essential role in the molecule's pharmacophore. nih.gov The methoxy group can act as a hydrogen bond acceptor and its conformational flexibility allows it to adapt to various binding pockets.

Furthermore, the position of the methoxy group matters. In a series of 1,4-diphenethylpiperidine analogs, which are structurally different from benzofurans but illustrate the principle, compounds containing a 2-methoxyphenethyl moiety exhibited the most potent inhibition of their target, VMAT2. researchgate.net This highlights that specific methoxy substitution patterns can be highly favorable for bioactivity. Replacing the methoxy group with other derivatives, such as a phenolic hydroxyl group (by demethylation), or converting it to an H-bond acceptor can alter or conserve the compound's activity, depending on the specific biological target's requirements. nih.gov

Stereochemical Influences on Molecular Recognition and Activity

Stereochemistry plays a critical role in the interaction between a drug molecule and its biological target. The three-dimensional arrangement of atoms in a chiral molecule can lead to significant differences in biological activity between its enantiomers. Although specific studies on the stereoisomers of Ethanone, 1-(4-methoxy-2-benzofuranyl)- were not identified, the principles of stereochemistry are universally applicable, and the enantioselective synthesis of related benzofuran derivatives is an active area of research. rsc.orgnih.gov

The development of methods for the catalytic asymmetric synthesis of benzofuran derivatives, such as spiro-cyclopentanone benzofurans and benzofuran-fused azocines, underscores the importance of accessing single enantiomers. nih.gov Such syntheses are pursued because it is widely understood that different enantiomers can have vastly different pharmacological profiles. One enantiomer may be highly active, while the other may be less active or even produce undesirable side effects. For example, the enantioselective reduction of benzofuran-2-yl methyl ketone can be achieved using biocatalysis, producing a chiral alcohol, demonstrating that the ketone can be a precursor to a chiral center. acs.org

The ability to synthesize specific diastereomers and enantiomers with high purity allows for the detailed investigation of how chirality influences molecular recognition. nih.gov This is fundamental to designing drugs with improved specificity and reduced off-target effects.

Design of Targeted Chemical Probes Based on Ethanone, 1-(4-methoxy-2-benzofuranyl)- Scaffold

Chemical probes are essential tools for studying the molecular interactions of bioactive compounds with their cellular targets. nih.gov Designing a probe based on the "Ethanone, 1-(4-methoxy-2-benzofuranyl)-" scaffold would involve attaching a reporter group, such as a fluorescent tag, to the core molecule without significantly disrupting its original biological activity.

The design process typically involves identifying a position on the scaffold that can be modified without loss of affinity for its biological target. A linker, often a flexible alkyl chain, is then used to connect the scaffold to the fluorescent reporter, such as a coumarin (B35378) or fluorescein (B123965) derivative. nih.govnih.gov For the "Ethanone, 1-(4-methoxy-2-benzofuranyl)-" scaffold, a potential attachment point could be a less sensitive position on the benzofuran ring or by extending the ethanone moiety, provided SAR studies indicate these positions are tolerant to substitution.

For instance, a retrosynthetic analysis might involve synthesizing the core scaffold and a fluorescent tag with a linker separately, followed by a coupling reaction to join them. nih.gov The resulting fluorescent probe could then be used in techniques like fluorescence microscopy to visualize the compound's localization within cells or in binding assays to quantify its interaction with a target protein. nih.gov Such probes are invaluable for elucidating mechanisms of action and validating drug targets. nih.govnih.gov

Biological Activity and Mechanistic Insights Non Clinical Focus

In Vitro Anti-proliferative and Cytotoxicity Mechanisms in Cancer Cell Lines

Benzofuran (B130515) derivatives have emerged as a significant class of heterocyclic compounds, demonstrating a wide array of pharmacological activities, including notable anti-proliferative and cytotoxic effects against various cancer cell lines. nih.gov The core structure of benzofuran serves as a versatile scaffold for chemical modifications, allowing for the synthesis of derivatives with enhanced potency and selectivity. The introduction of different substituents on the benzofuran ring system, such as methoxy (B1213986) and ethanone (B97240) groups, can significantly influence their biological activity. mdpi.com

Research has shown that the anticancer effects of benzofuran derivatives are often multifaceted. nih.gov These compounds can induce cell death through various mechanisms, including the activation of apoptosis, induction of cell cycle arrest, and generation of reactive oxygen species (ROS). nih.govresearchgate.net The specific cellular responses and the potency of these compounds are highly dependent on their structural features and the type of cancer cell line being investigated. nih.gov

For instance, studies on various substituted benzofuran ethanone derivatives have revealed that modifications such as bromination or the strategic placement of methoxy groups can enhance cytotoxic potential. nih.gov A study on a series of novel benzofuran derivatives highlighted that two compounds, referred to as compounds 6 and 8 , exhibited selective toxicity towards chronic myelogenous leukemia (K562) cells while showing no toxic effects on healthy human keratinocytes (HaCaT). nih.gov This selectivity is a crucial aspect of anticancer drug development.

Induction of Apoptosis and Cell Cycle Arrest Mechanisms

Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. Many benzofuran derivatives exert their anticancer effects by inducing apoptosis. nih.govnih.gov This process is often characterized by morphological changes such as cell shrinkage, membrane blebbing, and nuclear condensation and fragmentation. semanticscholar.orgresearchgate.net

One well-studied mechanism involves the activation of caspases, a family of proteases that execute the apoptotic process. For example, in a study of 2-(3′,4′,5′-trimethoxybenzoyl)benzo[b]furan derivatives, compound 3h was found to induce apoptosis by activating caspase-3, -8, and -9, which was associated with the release of cytochrome c from the mitochondria. nih.gov The induction of apoptosis by benzofuran derivatives can also be observed through flow cytometry analysis, which can quantify the percentage of apoptotic cells. nih.govsemanticscholar.orgresearchgate.net

In addition to apoptosis, the induction of cell cycle arrest is another key mechanism by which these compounds inhibit cancer cell proliferation. The cell cycle is a series of events that leads to cell division and replication. By arresting the cell cycle at specific phases, typically G1 or G2/M, these compounds can prevent cancer cells from dividing. nih.govsemanticscholar.orgnih.gov For instance, the compound 1-(2,6-dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) ethanone (DMHE) was shown to cause cell cycle arrest at the G0/G1 phase in HT-29 human colon adenocarcinoma cells in a time-dependent manner. semanticscholar.orgresearchgate.net Similarly, certain 2-(3′,4′,5′-trimethoxybenzoyl)benzo[b]furan derivatives were found to cause G2/M phase arrest. nih.gov

The table below summarizes the apoptotic and cell cycle arrest effects of selected benzofuran derivatives on different cancer cell lines.

| Compound/Derivative | Cancer Cell Line | Apoptosis Induction | Cell Cycle Arrest |

| Compound 6 & 8 (Benzofuran derivatives) | K562 (Chronic Myelogenous Leukemia) | Induces apoptosis | Not specified |

| 1-(2,6-dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) ethanone (DMHE) | HT-29 (Colon Adenocarcinoma) | Induces apoptosis (cell shrinkage, membrane blebbing, nuclear condensation) | G0/G1 arrest |

| Compound 3h (2-(3′,4′,5′-trimethoxybenzoyl)-3-methyl-5-amino-6-methoxybenzo[b]furan) | HL-60 and U937 (Leukemia) | Induces apoptosis via caspase activation | G2/M arrest |

Reactive Oxygen Species (ROS) Generation and Oxidative Stress

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen. While normal cellular processes produce ROS, an imbalance leading to excessive ROS levels can cause oxidative stress, damaging cellular components and inducing cell death. researchgate.netnih.gov Several benzofuran derivatives have been shown to exert their anticancer effects by increasing the generation of ROS in cancer cells. nih.gov

The accumulation of ROS can trigger apoptosis through various pathways. nih.gov For example, elevated ROS levels can lead to mitochondrial membrane depolarization and the release of pro-apoptotic molecules. nih.gov Studies have demonstrated that certain benzofuran derivatives have pro-oxidative effects, leading to an increase in ROS levels in cancer cells over time. nih.gov This increase in ROS can be a key factor in the subsequent induction of apoptosis. nih.gov

For example, in a study on K562 leukemia cells, compounds 6 and 8 were found to increase ROS levels in a time-dependent manner, particularly after 12 hours of incubation. nih.gov This pro-oxidative action is believed to be linked to the generation of superoxide (B77818), which is then converted to hydrogen peroxide, contributing to oxidative stress within the cancer cells. nih.gov The relationship between ROS generation and the induction of apoptosis underscores a critical mechanism of action for these compounds. nih.gov

The table below details the ROS generation observed for specific benzofuran derivatives in cancer cell lines.

| Compound/Derivative | Cancer Cell Line | ROS Generation Effect |

| Compound 6 & 8 (Benzofuran derivatives) | K562 (Chronic Myelogenous Leukemia) | Time-dependent increase in ROS levels |

Molecular Target Identification and Ligand-Binding Mode Analysis

Identifying the specific molecular targets of anticancer compounds is crucial for understanding their mechanism of action and for the development of more effective therapies. For some benzofuran derivatives, tubulin has been identified as a key molecular target. nih.gov Tubulin is a protein that polymerizes to form microtubules, which are essential components of the cytoskeleton and the mitotic spindle. nih.gov

Compounds that interfere with tubulin dynamics can disrupt cell division, leading to cell cycle arrest and apoptosis. nih.gov Certain bromoalkyl and bromoacetyl derivatives of benzofuran have been found to be highly cytotoxic, with tubulin identified as their molecular target. nih.gov These compounds often bind to the colchicine (B1669291) binding site on tubulin, inhibiting its polymerization. nih.gov

The methoxy group, a feature of the titular compound, is known to play a role in the cytotoxic activity of some flavonoids by facilitating ligand-protein binding. mdpi.com The strategic placement of methoxy groups on the benzofuran ring can influence the compound's interaction with its molecular target. For example, in a series of 2-(3′,4′,5′-trimethoxybenzoyl)benzo[b]furan derivatives, the compound with a methoxy group at the 6-position displayed potent growth inhibition of various cancer cell lines and inhibited tubulin polymerization. nih.gov

Antimicrobial Activity Studies (Antibacterial, Antifungal)

Beyond their anticancer properties, benzofuran derivatives have also been investigated for their antimicrobial activity. nih.govnih.govresearchgate.net The broad-spectrum antimicrobial potential of these compounds makes them promising candidates for the development of new agents to combat bacterial and fungal infections. nih.govresearchgate.net

Mechanisms of Action Against Bacterial Strains

The antibacterial activity of benzofuran derivatives has been demonstrated against both Gram-positive and Gram-negative bacteria. nih.gov The mechanism of action can vary depending on the specific structure of the compound and the bacterial strain. For instance, some derivatives may disrupt the bacterial cell membrane, inhibit essential enzymes, or interfere with DNA synthesis.

In a study of newly synthesized benzofuran derivatives, one compound, compound 7 , showed moderate activity against Gram-positive bacterial strains, with Minimum Inhibitory Concentration (MIC) values ranging from 16 to 64 µg/mL. nih.gov Another study on 3-(4-substituted benzoyl methyl)-2-benzoxazolinones, which share structural similarities with the ethanone moiety, found that compounds 4 (3-(4-bromo benzoylmethyl)-5-chloro-2-benzoxazolinone) and 6 (3-(4-nitro benzoyl methyl)-5-chloro-2-benzoxazolinone) exhibited favorable activity against a range of bacteria, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. nih.gov

The table below presents the antibacterial activity of selected benzofuran-related compounds.

| Compound/Derivative | Bacterial Strain(s) | Activity/MIC Value |

| Compound 7 (Benzofuran derivative) | Gram-positive strains | Moderate activity (MIC: 16-64 µg/mL) |

| Compound 4 (3-(4-bromo benzoylmethyl)-5-chloro-2-benzoxazolinone) | E. coli, S. aureus, P. aeruginosa, S. faecalis | Favorable activity |

| Compound 6 (3-(4-nitro benzoyl methyl)-5-chloro-2-benzoxazolinone) | E. coli, S. aureus, P. aeruginosa, S. faecalis | Favorable activity |

Antifungal Efficacy and Mechanisms

Several benzofuran and related derivatives have also shown promising antifungal activity against a variety of pathogenic fungi. nih.govnih.gov The antifungal efficacy is often dependent on the specific chemical structure of the compound. For example, a study on 1-(2,4-dihydroxyphenyl) ethanones found that the presence of an α,β-unsaturated ketone unit in the alkyl chain was a structural requirement for fungicidal action. nih.gov

In this study, compounds 2g and 2h exhibited broad-spectrum inhibitory activity against the mycelial growth of several phytopathogenic fungi, with IC50 values in the range of 16-36 μg/mL. nih.gov Another study on 3-(4-substituted benzoyl methyl)-2-benzoxazolinones demonstrated that compounds 4 and 6 were also active against yeast-like fungi such as Candida parapsilosis, Candida albicans, Candida pseudotropicalis, and Candida stellaoidea. nih.gov

The table below summarizes the antifungal activity of selected compounds.

| Compound/Derivative | Fungal Strain(s) | Activity/IC50 or MIC Value |

| Compound 2g & 2h (1-(2,4-dihydroxyphenyl) ethanones) | Glomerella cingulate, Botrytis cirerea, Fusarium graminearum, Curvularia lunata, Fusarium oxysporum | Broad-spectrum activity (IC50: 16-36 µg/mL) |

| Compound 4 & 6 (3-(4-substituted benzoyl methyl)-2-benzoxazolinones) | Candida parapsilosis, C. albicans, C. pseudotropicalis, C. stellaoidea | Favorable activity |

Antiviral Effects in Model Systems

While direct antiviral studies on Ethanone, 1-(4-methoxy-2-benzofuranyl)- are not extensively documented, the benzofuran class of compounds has demonstrated notable antiviral properties against a variety of viruses. medcraveonline.comrsc.org Research into derivatives has shown that specific structural modifications can lead to potent activity. For instance, certain 2-substituted benzofurans have been investigated for their anti-HIV activity. medcraveonline.com

Studies on new benzofuran derivatives have identified compounds with specific antiviral actions. For example, 1-(7-dodecyloxy-2-benzofuranyl)ethanone and 1-(7-tridecyloxy-2-benzofuranyl)ethanone, which share the ethanone moiety with the subject compound, showed specific activity against the respiratory syncytial virus (RSV) in HeLa cells. nih.gov Another derivative, [di(2-acetylbenzofuranyl-7-oxy)]-n-propane, was active against the influenza A virus. nih.gov More recently, benzofuran derivatives have been identified as agonists of the STING (stimulator of interferon genes) pathway, representing a novel chemical scaffold for the development of broad-spectrum antivirals that target host immunity rather than viral components. nih.gov

Table 1: Antiviral Activity of Selected Benzofuran Derivatives

| Compound/Class | Virus | Mechanism/Cell Line | Reference |

|---|---|---|---|

| 1-(7-dodecyloxy-2-benzofuranyl)ethanone | Respiratory Syncytial Virus (RSV) | HeLa Cells | nih.gov |

| [di(2-acetylbenzofuranyl-7-oxy)]-n-propane | Influenza A virus | MDCK Cells | nih.gov |

| Benzofuran Derivatives | Coronaviruses (HCoV-229E, SARS-CoV-2) | STING-dependent immunostimulation | nih.gov |

Antioxidant and Anti-inflammatory Properties and Underlying Mechanisms